
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of isopropylidene groups at the 1 and 2 positions and a methyl group at the 3 position of the ribofuranose ring. It is commonly used in organic synthesis and has applications in medicinal chemistry due to its structural similarity to nucleosides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose can be synthesized through the following steps:
Protection of D-ribose: D-ribose is first protected by reacting it with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the 1,2-O-isopropylidene derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The methyl group at the 3 position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of nucleoside analogs, which have antitumor and antiviral properties.
Biochemistry: The compound is used in the study of enzyme mechanisms and carbohydrate metabolism.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Industry: The compound is used in the development of drugs targeting various diseases, including cancer and viral infections.
Mécanisme D'action
The mechanism of action of 1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose involves its structural similarity to nucleosides. This allows it to interfere with nucleic acid synthesis by inhibiting enzymes involved in DNA and RNA synthesis. The compound targets specific enzymes and pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another isopropylidene-protected sugar with similar protective groups but different sugar backbone.
1,25,6-Di-O-isopropylidene-alpha-D-allofuranose: Similar protective groups but different sugar configuration.
Uniqueness
1,2-Di-O-isopropylidene-3-O-methyl-D-ribofuranose is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of nucleoside analogs. Its structural features allow for selective reactions, making it a versatile compound in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H16O5 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
[(3aR,5R,6R,6aR)-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-7-6(11-3)5(4-10)12-8(7)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m1/s1 |
Clé InChI |
RQRJFIDLNKRBQB-WCTZXXKLSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)CO)OC)C |
SMILES canonique |
CC1(OC2C(C(OC2O1)CO)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


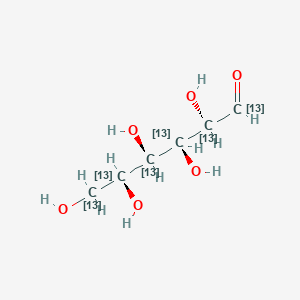

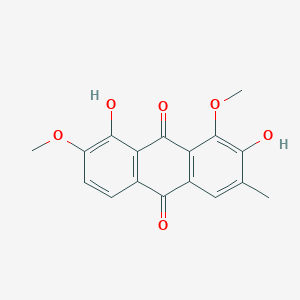
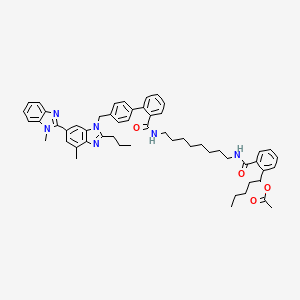

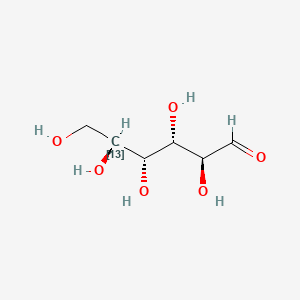
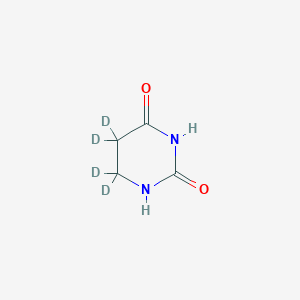



![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)


